molecular formula C21H20N2O3 B2874453 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 852138-24-0

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2874453
CAS No.: 852138-24-0
M. Wt: 348.402
InChI Key: BNSBTRIICOFFDF-UHFFFAOYSA-N
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Description

“N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a carbazole unit . Carbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .


Synthesis Analysis

The synthesis of tetrahydrocarbazole derivatives involves the treatment of tetrahydrocarbazole with a range of oxidizing reagents, including hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The carbazole unit of the molecule is not planar. The dihedral angle between the benzene ring and the pyrrole ring is 1.69 (6)° .

Scientific Research Applications

Antibacterial Agents

Research on novel analogs of benzothiazolyl substituted pyrazol-5-ones, which share a thematic structural similarity with your compound of interest, has shown promising antibacterial activity. These compounds have been designed and synthesized, demonstrating significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. This line of research highlights the potential of structurally complex molecules in the development of new antibacterial agents, underscoring the importance of exploring the antibacterial applications of novel compounds (Palkar et al., 2017).

Antiallergic Agents

In another study, a series of compounds, including N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, were synthesized to assess their antiallergic activity. These compounds, through their interaction with specific receptors, showed promising results in the rat passive cutaneous anaphylaxis assay. This research avenue illustrates the potential therapeutic applications of complex molecules in treating allergic reactions and their role in the discovery of new antiallergic medications (Honma et al., 1983).

Cancer Treatment

A notable application in cancer treatment involves the development of PARP inhibitors, such as ABT-888, derived from compounds that include complex structures similar to the one you're interested in. These inhibitors have shown efficacy in inhibiting PARP enzymes, demonstrating potential as therapeutic agents in cancer treatment. This area of research signifies the critical role of structurally intricate compounds in the development of new treatments for cancer (Penning et al., 2009).

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-21(14-6-8-19-20(10-14)26-12-25-19)22-11-13-5-7-18-16(9-13)15-3-1-2-4-17(15)23-18/h5-10,23H,1-4,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSBTRIICOFFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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